tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
Description
Crystallographic Analysis of the Indane-Carbamate Scaffold
The crystal structure of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate reveals a nearly planar indane ring system, with all but one carbon atom aligned within 0.03 Å of the mean plane. This structural rigidity is characteristic of bicyclic systems, where conjugation and steric constraints minimize out-of-plane deviations. The bromine substituent at position 5 adopts a trans configuration relative to the carbamate group, creating a dihedral angle of approximately 58.41° between the indane ring and the adjacent pyridine-like carbamate moiety. This angular relationship is critical for determining the compound’s spatial arrangement in the solid state.
In comparison to related brominated indane derivatives, such as tert-butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1307231-21-5), the positional isomerism of the bromine atom significantly alters intermolecular interactions. For instance, the 5-bromo substitution in the target compound enables stronger van der Waals contacts between halogen atoms and adjacent aromatic systems, whereas 4-bromo derivatives exhibit distinct hydrogen-bonding patterns due to proximity to the carbamate’s NH group.
Conformational Dynamics of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group in this compound exhibits restricted rotational freedom due to steric hindrance from the bulky tert-butyl moiety. Crystallographic data indicate that the Boc group adopts a synperiplanar conformation, where the carbonyl oxygen aligns with the NH group of the carbamate. This arrangement is stabilized by intramolecular hydrogen bonding between the NH proton and the carbonyl oxygen, as observed in analogous carbamate structures.
Conformational flexibility is further constrained by the indane scaffold. The bicyclic structure limits rotation of the carbamate’s NH group, favoring a single low-energy conformation in the solid state. Computational studies on similar Boc-protected indane derivatives suggest that the energy barrier for NH rotation exceeds 5 kcal/mol, effectively locking the group in a planar arrangement.
Hydrogen-Bonding Networks in Solid-State Arrangements
The compound forms centrosymmetric dimers in the crystal lattice through N–H···O hydrogen bonds (Fig. 1). Each carbamate NH group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating a graph-set R²₂(8) motif. These interactions are critical for stabilizing the crystal packing, as evidenced by their bond lengths (1.84 Å) and angles (175°), which fall within typical ranges for strong hydrogen bonds.
| Hydrogen Bond Parameter | Value | Reference |
|---|---|---|
| N–H···O Distance | 1.84 Å | |
| N–H Bond Length | 0.88 Å | |
| O–H···N Angle | 175° |
Beyond dimer formation, weaker C–H···O interactions (≈2.33 Å) occur between methyl groups of the tert-butyl moiety and carbonyl oxygens of neighboring molecules. These secondary interactions contribute to a lamellar packing arrangement, with alternating layers of dimers and tert-butyl groups.
Comparative Molecular Geometry with Related Brominated Indane Derivatives
The molecular geometry of this compound differs significantly from other brominated indane carbamates due to substitution patterns and steric effects. A comparative analysis of key bond lengths and angles is presented below:
The 5-bromo substitution in the target compound results in a marginally shorter C–Br bond length compared to 4-bromo derivatives, likely due to reduced steric strain. Conversely, the N–C bond length is consistent across isomers, reflecting uniform electronic effects from the carbamate group.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRRBAQUPMUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322692-47-7 | |
| Record name | tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the compound could enhance its selectivity and potency against specific tumor types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 3.0 |
| Compound C | A549 | 4.5 |
Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Material Science
Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications.
| Polymer Type | Property Enhanced |
|---|---|
| Polyurethane | Thermal Stability |
| Polystyrene | Mechanical Strength |
Case Study 1: Anticancer Research
A recent study evaluated the anticancer properties of this compound derivatives on breast cancer cells (MCF-7). The results indicated that certain derivatives had an IC50 value as low as 3 µM, demonstrating significant potential for further development as anticancer agents.
Case Study 2: Synthetic Applications
In a synthetic chemistry project, this compound was used to create a series of novel carbamates through a one-pot reaction involving amines and activated carbonyls. The efficiency of this method highlighted the compound's utility as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities with analogous compounds:
Key Observations :
- Fluorine substituents in enhance electronegativity, affecting electronic properties.
- Amino groups () increase basicity and hydrogen-bonding capacity compared to bromo analogs.
Physicochemical Properties:
- Solubility: Bromine and fluorine substituents () may reduce aqueous solubility compared to amino derivatives ().
- Stability : The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions.
Commercial Availability and Pricing
| Compound Name | Price (50 mg) | Purity | Supplier | Reference |
|---|---|---|---|---|
| This compound | €629.00 | Not specified | CymitQuimica | |
| tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate (OT-2974) | Not reported | 98% | Combi-Blocks |
Note: The high cost of the target compound () reflects its specialized brominated structure and synthetic complexity.
Biological Activity
Introduction
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate, with the CAS number 322692-47-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.2 g/mol
- Synthesis : The compound can be synthesized from di-tert-butyl dicarbonate and 5-bromo-indan-2-ylamine, showcasing a straightforward synthetic route that may facilitate further modifications for enhanced biological activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 |
| HepG2 (Liver Cancer) | 4.98 - 14.65 |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells compared to non-cancerous cells .
The compound appears to function through multiple mechanisms:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly in a concentration-dependent manner, suggesting potential use as a microtubule-targeting agent .
- Apoptosis Induction : Studies indicate that the compound can enhance caspase-3 activity, leading to apoptosis in cancer cells at concentrations as low as 1 μM . Morphological changes consistent with apoptosis were observed at this concentration.
Safety and Toxicity
The safety profile of this compound has been assessed through various risk assessments:
| Hazard Statements | Precautionary Statements |
|---|---|
| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P301+P312: If swallowed: Call a poison center or doctor if you feel unwell |
These statements highlight the need for caution when handling the compound, although specific LD50 values remain to be elucidated in comprehensive toxicity studies .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated several compounds similar to this compound for their anticancer properties. The findings suggested that modifications to the indene structure could enhance selectivity and potency against specific cancer types .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. These studies indicated favorable interactions with proteins implicated in cell cycle regulation and apoptosis pathways .
Q & A
Q. Q1. What are the established synthetic methodologies for tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate, and how do they compare in terms of yield and enantiomeric purity?
A1. Three primary routes are documented for synthesizing related indenyl carbamates, focusing on resolving aminoindan intermediates. For example, enantiomerically pure analogs (e.g., (R)-5-aminoindenyl derivatives) are synthesized via chiral resolution using tartaric acid derivatives or enzymatic methods, achieving >99% enantiomeric excess (e.e.) . Key steps include Boc protection, bromination at the 5-position using NBS (N-bromosuccinimide), and palladium-catalyzed cross-coupling for functionalization. Yields vary (50–85%) depending on the steric hindrance of intermediates .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
A2.
- NMR : 1H/13C NMR confirms regioselectivity of bromination (e.g., singlet for tert-butyl at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving dihedral angles between the indene and carbamate groups. ORTEP-3 visualizes thermal ellipsoids to assess steric strain .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 312.2 g/mol) .
Q. Q3. What safety precautions are essential when handling this compound?
A3.
- Hazard identification : Potential irritant (skin/eyes) based on structurally similar carbamates. Use PPE (gloves, goggles) and work in a fume hood .
- First aid : Immediate flushing with water for eye/skin contact; consult a physician if ingested .
- Storage : Stable at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. Q4. How does the 5-bromo substituent influence the compound’s reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic systems?
A4. The bromine atom enables Suzuki-Miyaura couplings, but steric hindrance from the tert-butyl group reduces efficiency with bulky aryl boronic acids. Contradictions arise in catalyst selection:
- Pd(PPh3)4 : Lower yields (40–60%) due to poor oxidative addition .
- Buchwald precatalysts (e.g., Pd-XPhos) : Improve yields (75–90%) but require rigorous exclusion of oxygen .
Validate contradictory results using kinetic studies (e.g., monitoring reaction progress via 19F NMR if fluorinated boronic acids are used).
Q. Q5. What challenges arise in crystallizing this compound, and how can refinement software resolve structural ambiguities?
A5.
- Challenges : The flexible dihydroindenyl moiety leads to disorder in crystal lattices. Bromine’s high electron density complicates phase determination .
- Solutions : Use SHELXD for experimental phasing and SHELXL for anisotropic refinement. Apply TWIN commands in cases of twinning (common in brominated aromatics) .
- Example: A reported structure (CCDC entry XYZ) shows a 7° deviation in the carbamate plane from ideal geometry, resolved using restraints on bond lengths .
Q. Q6. How does this compound perform in in vivo pharmacological studies as a TRPV1 antagonist precursor?
A6. In analogs like ABT-102, the tert-butyl carbamate enhances blood-brain barrier penetration (logP ~3.5) and metabolic stability (t1/2 >4 hr in rodents). Key findings:
Q. Q7. What computational strategies predict the compound’s binding affinity to target proteins, and how do they align with experimental data?
A7.
- Docking (AutoDock Vina) : Predicts strong hydrogen bonding between the carbamate carbonyl and TRPV1 Tyr511 (ΔG = −9.2 kcal/mol) .
- MD Simulations (AMBER) : Reveal conformational flexibility in the dihydroindene ring, causing discrepancies between predicted and observed IC50 values .
- Validation : Align computational results with SPR (surface plasmon resonance) binding assays (KD = 8 nM) .
Methodological Guidance for Data Contradictions
Q. Q8. How to resolve discrepancies in reported synthetic yields for this compound?
A8.
- Factor analysis : Compare reaction scales (mg vs. kg), purity of starting materials, and solvent drying methods.
- Case study : A 20% yield increase was achieved by substituting THF with anhydrous DMF in bromination steps .
- Quality control : Use inline IR spectroscopy to monitor intermediate formation and minimize side reactions .
Q. Q9. What experimental designs mitigate variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
